1-(2-Amino-5-fluorophenyl)propan-1-one
Overview
Description
1-(2-Amino-5-fluorophenyl)propan-1-one, also known as 5F-APINACA, is a synthetic cannabinoid that has been widely used in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoids.
Mechanism of Action
1-(2-Amino-5-fluorophenyl)propan-1-one is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to downstream signaling pathways that regulate various physiological processes. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It has been shown to produce a range of effects such as analgesia, sedation, euphoria, and cognitive impairment. It also has potential therapeutic applications in the treatment of pain, anxiety, and other conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Amino-5-fluorophenyl)propan-1-one in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is its potential for abuse and dependence, which requires careful handling and storage.
Future Directions
There are several future directions for research on 1-(2-Amino-5-fluorophenyl)propan-1-one. One direction is to investigate its potential therapeutic applications in the treatment of pain, anxiety, and other conditions. Another direction is to study its effects on the immune system and inflammation, which could have implications for the treatment of autoimmune diseases. Additionally, further research is needed to understand the long-term effects of this compound on the brain and other organs, as well as its potential for abuse and dependence.
Scientific Research Applications
1-(2-Amino-5-fluorophenyl)propan-1-one has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. This compound has been used to investigate the effects of cannabinoids on pain, inflammation, anxiety, and addiction. It has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in vivo and in vitro.
properties
IUPAC Name |
1-(2-amino-5-fluorophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJFOEJSNHHSEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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